ASC-J9

Descripción general

Descripción

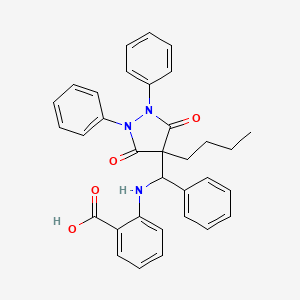

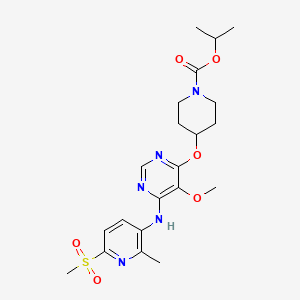

La DimetoxiCurcumina es un análogo sintético de la curcumina, un compuesto natural que se encuentra en la cúrcumaLa DimetoxiCurcumina se caracteriza por la presencia de grupos metoxi en los anillos aromáticos, lo que mejora su estabilidad metabólica en comparación con la curcumina . Este compuesto ha ganado atención debido a sus posibles propiedades terapéuticas, que incluyen actividades antiinflamatorias, antioxidantes y anticancerígenas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de la DimetoxiCurcumina involucra múltiples dianas moleculares y vías:

Estrés Oxidativo: La DimetoxiCurcumina ejerce sus efectos modulando el estrés oxidativo y mejorando la actividad de las enzimas antioxidantes.

Vías Inflamatorias: Inhibe la activación del factor nuclear-kappa B (NF-κB) y reduce la producción de citocinas proinflamatorias.

Transducción de Señales: Modula varias vías de señalización, incluidas las vías de la proteína quinasa activada por mitógeno (MAPK) y la fosfoinosítido 3-quinasa (PI3K)/Akt.

Análisis Bioquímico

Biochemical Properties

Dimethylcurcumin plays a significant role in biochemical reactions by interacting with various biomolecules. It primarily targets the androgen receptor (AR), promoting its degradation rather than merely inhibiting its activity . This interaction is crucial in reducing the proliferation of androgen-dependent cells, such as those found in prostate cancer . Additionally, dimethylcurcumin has been shown to interact with the glutamate-cysteine ligase catalytic subunit, leading to increased expression of activating transcription factor 3 (ATF3), which suppresses cancer cell proliferation and invasion .

Cellular Effects

Dimethylcurcumin exerts profound effects on various cell types and cellular processes. In prostate cancer cells, it significantly inhibits cell proliferation and invasion by degrading androgen receptors . This compound also influences cell signaling pathways, such as the ATF3-PTK2 signaling pathway, which is involved in tumor suppression . Furthermore, dimethylcurcumin affects gene expression by modulating the levels of specific transcription factors and enzymes, thereby altering cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of dimethylcurcumin involves its role as a selective androgen receptor degrader. Unlike traditional antiandrogens that block the receptor, dimethylcurcumin promotes the degradation of androgen receptors, particularly in prostate cells . This degradation is facilitated by binding interactions that target specific subpopulations of androgen receptors, leading to their breakdown and subsequent reduction in androgen-dependent cell growth . Additionally, dimethylcurcumin modulates apoptosis signals, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethylcurcumin have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term efficacy. For instance, the half maximum inhibitory concentrations (IC50) of dimethylcurcumin increase with cell confluency, indicating that its effectiveness may vary depending on the cellular environment . Long-term studies have demonstrated that dimethylcurcumin maintains its AR degradation activity over extended periods, making it a promising candidate for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of dimethylcurcumin vary with different dosages in animal models. In studies involving nude mice with xenografted prostate cancer cells, dimethylcurcumin significantly decreased the development of metastatic tumors at a dosage of 75 mg/kg, administered intraperitoneally three times per week for three weeks . Higher doses have been associated with increased efficacy, but potential toxic or adverse effects at very high doses have not been extensively documented .

Metabolic Pathways

Dimethylcurcumin is involved in several metabolic pathways, primarily through its interaction with androgen receptors and other enzymes. It modulates the expression of glutamate-cysteine ligase catalytic subunit, which plays a role in cellular antioxidant defense . This interaction leads to changes in metabolic flux and metabolite levels, contributing to its anticancer properties . Additionally, dimethylcurcumin’s lipophilic nature enhances its bioavailability and systemic distribution .

Transport and Distribution

Within cells and tissues, dimethylcurcumin is transported and distributed through interactions with specific transporters and binding proteins. Its lipophilic properties facilitate its accumulation in lipid-rich environments, enhancing its therapeutic efficacy . Encapsulation in nanoparticles has been explored to improve its targeted delivery and reduce systemic side effects . These strategies have shown promise in enhancing the anticancer activity of dimethylcurcumin by ensuring its efficient distribution to target cells .

Subcellular Localization

Dimethylcurcumin’s subcellular localization is critical for its activity and function. It predominantly localizes to the cytoplasm, where it interacts with androgen receptors and other target proteins . Post-translational modifications and targeting signals direct dimethylcurcumin to specific cellular compartments, ensuring its effective engagement with target biomolecules . This precise localization is essential for its role in degrading androgen receptors and modulating cellular processes .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La DimetoxiCurcumina se puede sintetizar a través de varias rutas de síntesis. Un método común involucra la condensación de vainillina con acetona en presencia de una base, seguida de la metilación del producto resultante . Las condiciones de reacción generalmente incluyen el uso de una base fuerte como el hidróxido de sodio o el hidróxido de potasio, y el paso de metilación a menudo se lleva a cabo utilizando yoduro de metilo o sulfato de dimetilo .

Métodos de Producción Industrial: La producción industrial de DimetoxiCurcumina involucra rutas de síntesis similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas de purificación como la recristalización y la cromatografía . La escalabilidad del proceso de síntesis lo hace factible para la producción comercial y la aplicación en diversas industrias.

Análisis De Reacciones Químicas

Tipos de Reacciones: La DimetoxiCurcumina se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos, agentes alquilantes y nucleófilos.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de DimetoxiCurcumina, cada uno con propiedades químicas y biológicas únicas .

Comparación Con Compuestos Similares

La DimetoxiCurcumina se compara con otros análogos de la curcumina, como:

Curcumina: El compuesto original con actividades biológicas bien documentadas pero limitado por la mala biodisponibilidad y la estabilidad metabólica.

DesmetoxiCurcumina: Carece de un grupo metoxi y exhibe actividades biológicas similares pero ligeramente diferentes.

BisdesmetoxiCurcumina: Carece de ambos grupos metoxi y tiene propiedades químicas y biológicas distintas.

TetrahidroCurcumina: Un derivado reducido con mayor estabilidad y diferentes actividades biológicas.

Singularidad de la DimetoxiCurcumina: La DimetoxiCurcumina destaca por su mayor estabilidad metabólica y biodisponibilidad en comparación con la curcumina. Su estructura química única permite una mejor interacción con las dianas biológicas, lo que la convierte en un candidato prometedor para aplicaciones terapéuticas.

Propiedades

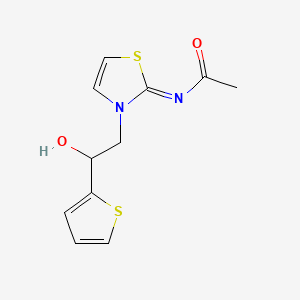

IUPAC Name |

1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGUKFHHNQMKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ASC-J9 and how does it exert its effects?

A1: this compound primarily targets the androgen receptor (AR) [, , , , , , , , , , , , , ]. Unlike traditional anti-androgens that compete with androgens for AR binding, this compound enhances AR degradation [, , ]. This leads to the downregulation of AR signaling pathways, impacting various downstream processes involved in prostate cancer, BPH, and other AR-related diseases [, , , , , , , , , , , , , ].

Q2: How does this compound's mechanism of action differ from that of traditional anti-androgens like Casodex or MDV3100?

A2: Unlike Casodex or MDV3100, which antagonize AR by competing with androgens, this compound enhances AR degradation, leading to a more profound suppression of AR signaling [, ]. Studies have shown that Casodex and MDV3100 can actually promote prostate cancer metastasis through alternative pathways, whereas this compound demonstrates anti-metastatic properties [, , ].

Q3: What are the downstream effects of this compound mediated AR degradation?

A3: this compound's action on AR leads to a cascade of downstream effects, including:

- Inhibition of prostate cancer cell growth and metastasis [, , , , , , ]

- Suppression of prostate stromal cell growth in BPH [, ]

- Reduction of bladder cancer progression []

- Modulation of inflammatory responses in various diseases [, , , , , ]

- Accelerated cutaneous wound healing []

- Enhanced T-cell reconstitution and bone marrow transplant grafting efficacy []

Q4: What is the molecular formula, weight, and spectroscopic data of this compound?

A4: this compound (Dimethylcurcumin) has the following characteristics:

Q5: Is there information available on the material compatibility and stability of this compound under various conditions?

A5: While the provided research focuses on the biological effects of this compound, limited information is available regarding its material compatibility and stability under various conditions beyond its solubility in different solvents for experimental use [, , ]. Further research is needed to explore these aspects.

Q6: Does this compound possess any catalytic properties or have applications in catalysis?

A6: The provided research primarily focuses on the biological activities and therapeutic potential of this compound. There is no mention of catalytic properties or applications in the context of these studies.

Q7: Has computational chemistry been used to study this compound?

A7: The provided research focuses mainly on in vitro and in vivo studies. While it mentions the synthesis and structure-activity relationships of this compound and its analogues, it doesn't delve into specific computational chemistry studies or QSAR models [, ].

Q8: What is known about the stability and formulation strategies for this compound?

A8: While the provided research doesn't specifically address the stability of this compound under various conditions, it highlights the compound's poor bioavailability when administered alone []. Research suggests that consuming curcuminoids as part of a turmeric matrix, such as in fresh or powdered turmeric, significantly enhances bioavailability compared to isolated curcumin powder []. This suggests that the natural matrix and co-presence of other turmeric compounds might offer stabilizing and bioavailability-enhancing effects.

Q9: Are there any specific formulation strategies being explored to improve this compound's stability, solubility, or bioavailability?

A9: Although the research doesn't mention specific formulation strategies for this compound, one study describes the synthesis of ethylene-carbonate-linked L-valine derivatives of 4,4-Dimethylcurcumin to improve its solubility and potentially enhance cellular uptake and anticancer activity []. This approach might be applicable to this compound as well. Another study used an electrospun scaffold loaded with this compound for wound healing, suggesting a potential delivery system for localized application [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

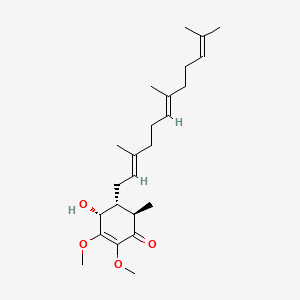

![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)

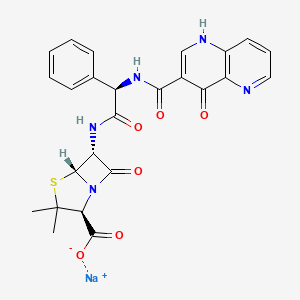

![4-amino-N-[5-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1665119.png)